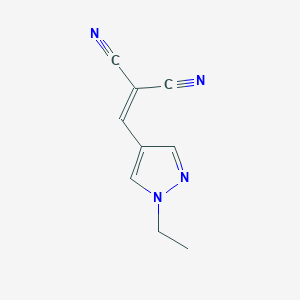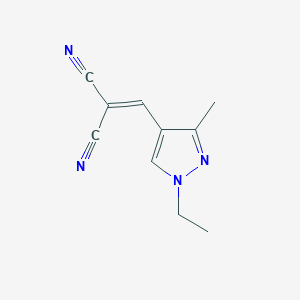
1-CYANO-2-(1-ETHYL-1H-PYRAZOL-4-YL)VINYL CYANIDE
Overview
Description
1-CYANO-2-(1-ETHYL-1H-PYRAZOL-4-YL)VINYL CYANIDE is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-CYANO-2-(1-ETHYL-1H-PYRAZOL-4-YL)VINYL CYANIDE typically involves a Knoevenagel condensation reaction. This reaction is catalyzed by a base, such as triethylamine (TEA), and involves the condensation of 3-(4-bromophenyl)-1H-pyrazole-4-carbaldehyde with malononitrile . The reaction proceeds under mild conditions, often at room temperature, and yields the desired product in good to excellent yields.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-CYANO-2-(1-ETHYL-1H-PYRAZOL-4-YL)VINYL CYANIDE can undergo various chemical reactions, including:
Nucleophilic Addition: The compound can react with nucleophiles, such as amines, to form substituted derivatives.
Cycloaddition: It can participate in cycloaddition reactions to form more complex heterocyclic structures.
Condensation: The compound can undergo further condensation reactions with aldehydes or ketones to form extended conjugated systems.
Common Reagents and Conditions
Nucleophilic Addition: Common reagents include primary and secondary amines, often under basic conditions.
Cycloaddition: Reagents such as azides or nitrile oxides can be used, typically under thermal or catalytic conditions.
Condensation: Aldehydes or ketones are used, often in the presence of a base like sodium ethoxide.
Major Products Formed
The major products formed from these reactions include various substituted pyrazole derivatives, which can exhibit different biological and chemical properties depending on the substituents introduced.
Scientific Research Applications
Chemistry
1-CYANO-2-(1-ETHYL-1H-PYRAZOL-4-YL)VINYL CYANIDE is used as a building block in the synthesis of more complex heterocyclic compounds. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology and Medicine
The compound has shown potential in medicinal chemistry, particularly in the development of anti-cancer agents. Some derivatives have demonstrated significant cytotoxic activity against various cancer cell lines .
Industry
In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other materials that require stable heterocyclic structures.
Mechanism of Action
The mechanism of action of 1-CYANO-2-(1-ETHYL-1H-PYRAZOL-4-YL)VINYL CYANIDE and its derivatives often involves interaction with biological macromolecules, such as proteins and nucleic acids. These interactions can lead to the inhibition of specific enzymes or the disruption of cellular processes, contributing to their biological activity .
Comparison with Similar Compounds
Similar Compounds
- (E)-3-[3-(4-bromophenyl)-1-ethyl-1H-pyrazol-4-yl]-1-(4-chlorophenyl)prop-2-en-1-one
- 4-[3-(4-bromophenyl)-1-ethyl-1H-pyrazol-4-yl]-1,2-dihydro-2-oxo-6-(pyridin-2-yl)pyridine-3-carbonitrile
Uniqueness
1-CYANO-2-(1-ETHYL-1H-PYRAZOL-4-YL)VINYL CYANIDE is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties can influence its reactivity and biological activity, making it a versatile compound in various applications .
Properties
IUPAC Name |
2-[(1-ethylpyrazol-4-yl)methylidene]propanedinitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4/c1-2-13-7-9(6-12-13)3-8(4-10)5-11/h3,6-7H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTYWBRJEZACFLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C=C(C#N)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(4-methoxyphenoxy)methyl]-N-(4-methyl-2-oxo-2H-chromen-7-yl)-1H-pyrazole-3-carboxamide](/img/structure/B4359804.png)
![4-{[(4-bromo-1-ethyl-1H-pyrazol-5-yl)carbonyl]amino}-1-ethyl-N-(2-furylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B4359813.png)
![4-{[(4-bromo-1-ethyl-1H-pyrazol-5-yl)carbonyl]amino}-N-(2-furylmethyl)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B4359821.png)
![N-(2-FURYLMETHYL)-1-METHYL-4-[({5-[(2,3,4,5,6-PENTAFLUOROPHENOXY)METHYL]-2-FURYL}CARBONYL)AMINO]-1H-PYRAZOLE-3-CARBOXAMIDE](/img/structure/B4359835.png)
![N-[1-(METHOXYMETHYL)-1H-PYRAZOL-4-YL]-5-[(2,3,4,5,6-PENTAFLUOROPHENOXY)METHYL]-2-FURAMIDE](/img/structure/B4359841.png)
![4-{[2-(4-chloro-5-methyl-1H-pyrazol-1-yl)propanoyl]amino}-1-methyl-N-propyl-1H-pyrazole-5-carboxamide](/img/structure/B4359845.png)
![4-{[2-(4-chloro-5-methyl-1H-pyrazol-1-yl)propanoyl]amino}-1-ethyl-N-propyl-1H-pyrazole-3-carboxamide](/img/structure/B4359846.png)
![4-{[2-(4-CHLORO-5-METHYL-1H-PYRAZOL-1-YL)PROPANOYL]AMINO}-N~3~,1-DIMETHYL-1H-PYRAZOLE-3-CARBOXAMIDE](/img/structure/B4359865.png)
![4-{[2-(4-chloro-5-methyl-1H-pyrazol-1-yl)propanoyl]amino}-N-(1,5-dimethyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4359866.png)


![N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-3,5-dimethoxybenzamide](/img/structure/B4359890.png)
![N-{1-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-4-yl}-3,5-dimethoxybenzamide](/img/structure/B4359895.png)

